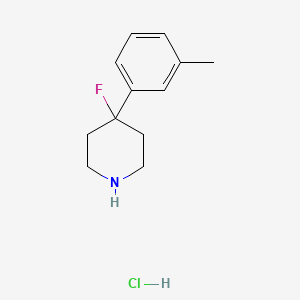
4-Fluoro-4-(3-methylphenyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-4-(3-methylphenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFN and its molecular weight is 229.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Fluoro-4-(3-methylphenyl)piperidine hydrochloride, with the chemical formula C12H16ClF N, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16ClF N
- Molecular Weight : 233.72 g/mol
- CAS Number : 1803592-99-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The compound may function as a positive allosteric modulator or antagonist depending on the target. Its ability to bind to these targets can lead to modulation of signaling pathways, influencing cellular processes such as growth, apoptosis, and neurotransmission.
Biological Activity Overview
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) Results :
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 15 Escherichia coli 25 Pseudomonas aeruginosa 30
-
Anticancer Properties :
- Research has shown that this compound may inhibit cell proliferation in several cancer cell lines.
- Cytotoxicity Study Results :
Concentration (μM) Cell Viability (%) Mechanism 10 70 Mild inhibition 20 45 Induction of apoptosis 50 15 Significant cytotoxic effects
Study on Anticancer Activity
A study evaluated the effects of the compound on human cancer cell lines, revealing a dose-dependent relationship between concentration and cytotoxicity. At higher concentrations, significant apoptosis was observed, indicating its potential as an anticancer agent.
Antimicrobial Activity Assessment
In another study assessing antimicrobial properties, the compound was tested against various bacterial strains. Results indicated notable antimicrobial activity, particularly against Staphylococcus aureus.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, comparisons can be made with other piperidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)piperidin-4-one | Lacks fluorine atom | Moderate anticancer activity |
| 1-(5-Bromo-2-methylbenzyl)piperidin-4-one | Contains a methyl group | Lower antimicrobial potency |
| 1-(5-Bromo-2-fluorobenzyl)piperidin-4-one | Contains a bromine atom | Enhanced selectivity against cancer |
The presence of both fluorine and methyl groups in the structure of this compound appears to enhance its biological activity compared to other derivatives.
Propiedades
IUPAC Name |
4-fluoro-4-(3-methylphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-10-3-2-4-11(9-10)12(13)5-7-14-8-6-12;/h2-4,9,14H,5-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDVYPWBKRGTFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNCC2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














